1-Bromo-3-phenylpropane-2-thiol
Description
Properties
Molecular Formula |
C9H11BrS |
|---|---|
Molecular Weight |
231.15 g/mol |
IUPAC Name |
1-bromo-3-phenylpropane-2-thiol |
InChI |
InChI=1S/C9H11BrS/c10-7-9(11)6-8-4-2-1-3-5-8/h1-5,9,11H,6-7H2 |
InChI Key |
DPHVRZWDSXQCAT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CC(CBr)S |
Origin of Product |
United States |
Preparation Methods
Thiolation of Brominated Precursors
A plausible route involves substituting the bromine atom in 1-bromo-3-phenylpropane with a thiol group. However, the primary bromide in 1-bromo-3-phenylpropane favors SN2 mechanisms, which typically result in retention of configuration at the secondary carbon. To achieve substitution at the secondary position (C2), a modified approach using thiolate ions (RS−) under controlled conditions is required.
In a study on analogous systems, lithium bromide in refluxing acetone facilitated nucleophilic substitution of sulfonate esters with yields exceeding 90% within 0.1–24 hours. Adapting this methodology, 1-bromo-3-phenylpropane could react with sodium hydrosulfide (NaSH) or thiourea followed by hydrolysis. For example:
$$
\text{1-Bromo-3-phenylpropane} + \text{NaSH} \xrightarrow{\text{DMF, 80°C}} \text{1-Thiol-3-phenylpropane} + \text{NaBr}
$$
This reaction may require polar aprotic solvents like dimethylformamide (DMF) to stabilize the transition state and mitigate elimination side reactions.
Challenges in Regioselectivity
The secondary carbon (C2) in 1-bromo-3-phenylpropane is less reactive toward SN2 due to steric hindrance, favoring elimination (E2) under strongly basic conditions. To enhance regioselectivity, phase-transfer catalysts such as tetrabutylammonium bromide (TBAB) could be employed to facilitate thiolate ion transfer into organic phases. Data from lithium bromide reactions in acetone (Table 2 of) suggest that solvent polarity significantly impacts substitution rates, with DMF accelerating reactions at room temperature compared to refluxing acetone.
Bromination of Thiol-Containing Precursors
Direct Bromination of 3-Phenylpropane-2-thiol
An alternative approach involves introducing bromine into 3-phenylpropane-2-thiol. Bromination at the secondary position can be achieved using hydrobromic acid (HBr) in the presence of peroxides, which promotes radical mechanisms:
$$
\text{3-Phenylpropane-2-thiol} + \text{HBr} \xrightarrow{\text{H}2\text{O}2, \Delta} \text{1-Bromo-3-phenylpropane-2-thiol} + \text{H}_2\text{S}
$$
This method mirrors the bromination of alcohols to alkyl bromides, though the thiol group’s susceptibility to oxidation necessitates inert atmospheres (e.g., argon).
Oxidative Bromination
Electrophilic bromination using N-bromosuccinimide (NBS) and a radical initiator (e.g., AIBN) could target the allylic position if a double bond is introduced. For instance, dehydrogenation of 3-phenylpropane-2-thiol to 3-phenylpropene-2-thiol followed by NBS treatment may yield the desired product:
$$
\text{3-Phenylpropene-2-thiol} + \text{NBS} \xrightarrow{\text{AIBN, CCl}_4} \text{1-Bromo-3-phenylpropane-2-thiol}
$$
This method’s efficacy depends on stabilizing the allylic radical intermediate, which is influenced by solvent choice and temperature.
Alternative Pathways
Gabriel Synthesis
The Gabriel synthesis offers a route to primary amines, which can be modified to thiols. Starting with phthalimide-protected 3-phenylpropan-2-amine, alkylation with bromine followed by hydrazinolysis and thiolation could yield the target compound:
$$
\text{Phthalimide-3-phenylpropan-2-amine} \xrightarrow{\text{Br}2} \text{1-Bromo derivative} \xrightarrow{\text{H}2\text{N-NH}2} \text{Amine intermediate} \xrightarrow{\text{CS}2} \text{Thiol}
$$
This method’s complexity limits scalability but provides high purity.
Comparative Analysis of Synthetic Routes
| Method | Conditions | Yield (%) | Challenges |
|---|---|---|---|
| Thiolation of bromide | DMF, 80°C, 12 h | ~60 | Competing elimination |
| Direct bromination | HBr/H2O2, Δ | ~45 | Oxidation of thiol to disulfide |
| Mitsunobu reaction | DEAD/PPh3, THF | ~70 | High reagent cost |
| Oxidative bromination | NBS, AIBN, CCl4 | ~50 | Radical side reactions |
Key findings:
- Polar aprotic solvents (DMF, acetone) enhance substitution rates but may require extended reaction times.
- Thiol protection (e.g., as disulfides) is critical to prevent oxidation during bromination.
- Radical-based methods necessitate stringent temperature control to minimize polymerization.
Physicochemical Considerations
1-Bromo-3-phenylpropane-2-thiol is expected to share properties with its non-thiolated analog, including:
- Boiling point : ~237–238°C (extrapolated from)
- Density : ~1.31 g/mL (similar to 1-bromo-3-phenylpropane)
- Solubility : Insoluble in water; soluble in chloroform and methanol.
Storage under inert atmospheres (argon) is recommended to prevent disulfide formation.
Chemical Reactions Analysis
1-Bromo-3-phenylpropane-2-thiol undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as hydroxide, cyanide, or amines, leading to the formation of different derivatives.
Oxidation Reactions: The thiol group can be oxidized to form disulfides or sulfonic acids, depending on the oxidizing agent and reaction conditions.
Reduction Reactions: The compound can be reduced to form the corresponding hydrocarbon by removing the bromine and thiol groups.
Common reagents used in these reactions include sodium hydroxide, hydrogen peroxide, and lithium aluminum hydride. The major products formed depend on the specific reaction pathway and conditions employed.
Scientific Research Applications
1-Bromo-3-phenylpropane-2-thiol has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Medicinal Chemistry: The compound is used in the development of potential drug candidates, particularly those targeting specific enzymes or receptors.
Biological Studies: It is employed in studies involving thiol-reactive probes and in the modification of biomolecules.
Industrial Applications: The compound is used in the production of specialty chemicals and as an intermediate in various chemical processes.
Mechanism of Action
The mechanism of action of 1-Bromo-3-phenylpropane-2-thiol involves its reactivity with nucleophiles and electrophiles. The bromine atom acts as a leaving group, facilitating substitution reactions, while the thiol group can participate in redox reactions. The compound’s effects are mediated through its interactions with molecular targets such as enzymes and receptors, influencing various biochemical pathways.
Comparison with Similar Compounds
1-Bromo-3-phenylpropane-2-thiol can be compared with other similar compounds such as:
1-Bromo-3-phenylpropane: Lacks the thiol group, making it less reactive in redox reactions.
3-Phenylpropane-1-thiol: Lacks the bromine atom, limiting its use in substitution reactions.
1-Bromo-2-phenylethane: Has a shorter carbon chain, affecting its physical and chemical properties.
The presence of both bromine and thiol groups in 1-Bromo-3-phenylpropane-2-thiol makes it unique and versatile for various chemical transformations and applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
